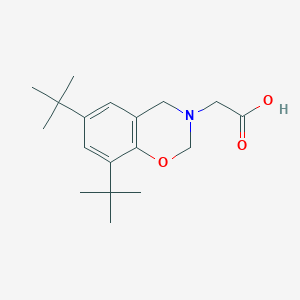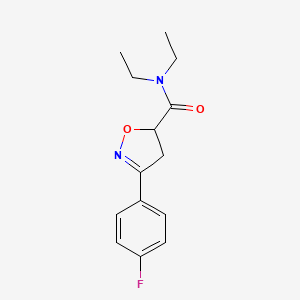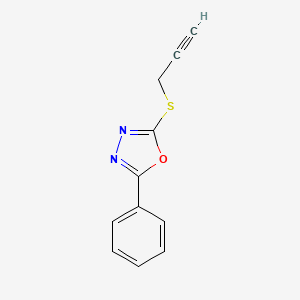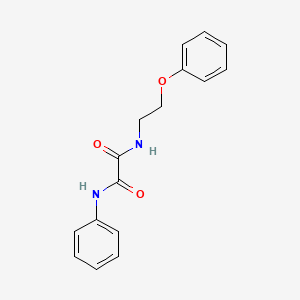
(6,8-di-tert-butyl-2H-1,3-benzoxazin-3(4H)-yl)acetic acid
Übersicht
Beschreibung
(6,8-di-tert-butyl-2H-1,3-benzoxazin-3(4H)-yl)acetic acid, also known as DBBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBBA is a derivative of benzoxazine, which is a heterocyclic compound that has been extensively studied for its diverse biological and chemical properties.
Wirkmechanismus
The mechanism of action of (6,8-di-tert-butyl-2H-1,3-benzoxazin-3(4H)-yl)acetic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer progression. (6,8-di-tert-butyl-2H-1,3-benzoxazin-3(4H)-yl)acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. (6,8-di-tert-butyl-2H-1,3-benzoxazin-3(4H)-yl)acetic acid has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a cellular defense mechanism that protects cells from oxidative stress.
Biochemical and Physiological Effects:
(6,8-di-tert-butyl-2H-1,3-benzoxazin-3(4H)-yl)acetic acid has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. In animal studies, (6,8-di-tert-butyl-2H-1,3-benzoxazin-3(4H)-yl)acetic acid has been found to reduce inflammation and oxidative stress in various organs, including the liver, kidney, and lung. (6,8-di-tert-butyl-2H-1,3-benzoxazin-3(4H)-yl)acetic acid has also been found to inhibit the growth of various cancer cells in vitro and in vivo. In addition, (6,8-di-tert-butyl-2H-1,3-benzoxazin-3(4H)-yl)acetic acid has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
(6,8-di-tert-butyl-2H-1,3-benzoxazin-3(4H)-yl)acetic acid has several advantages for lab experiments, including its high purity and stability, which make it suitable for various applications. However, (6,8-di-tert-butyl-2H-1,3-benzoxazin-3(4H)-yl)acetic acid also has some limitations, including its low solubility in water and some organic solvents, which can limit its use in certain experiments. In addition, the mechanism of action of (6,8-di-tert-butyl-2H-1,3-benzoxazin-3(4H)-yl)acetic acid is not fully understood, which can make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are several future directions for research on (6,8-di-tert-butyl-2H-1,3-benzoxazin-3(4H)-yl)acetic acid, including the development of new synthetic methods to improve its yield and purity, the investigation of its potential applications in other fields, such as energy storage and catalysis, and the elucidation of its mechanism of action at the molecular level. In addition, the development of new derivatives of (6,8-di-tert-butyl-2H-1,3-benzoxazin-3(4H)-yl)acetic acid with improved properties and activities could lead to the discovery of new drugs and materials with diverse applications.
Wissenschaftliche Forschungsanwendungen
(6,8-di-tert-butyl-2H-1,3-benzoxazin-3(4H)-yl)acetic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, (6,8-di-tert-butyl-2H-1,3-benzoxazin-3(4H)-yl)acetic acid has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. In agriculture, (6,8-di-tert-butyl-2H-1,3-benzoxazin-3(4H)-yl)acetic acid has been shown to exhibit antifungal and antibacterial activities, making it a potential candidate for developing new pesticides and herbicides. In materials science, (6,8-di-tert-butyl-2H-1,3-benzoxazin-3(4H)-yl)acetic acid has been used as a monomer to synthesize new polymers with improved mechanical and thermal properties.
Eigenschaften
IUPAC Name |
2-(6,8-ditert-butyl-2,4-dihydro-1,3-benzoxazin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-17(2,3)13-7-12-9-19(10-15(20)21)11-22-16(12)14(8-13)18(4,5)6/h7-8H,9-11H2,1-6H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXCAYUOUGBRMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OCN(C2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,8-di-tert-butyl-2H-1,3-benzoxazin-3(4H)-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-methyl-3-{[2-(3-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B4581925.png)
![N-[1-(4-ethylphenyl)ethyl]-3-methoxybenzamide](/img/structure/B4581930.png)

![7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4581942.png)
![3-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isobutylbenzamide](/img/structure/B4581953.png)

![2-[(3,5-dimethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4581977.png)
![3,3'-[(5-phenyl-1,3,4-thiadiazol-2-yl)imino]dipropanoic acid](/img/structure/B4581979.png)

![2-[4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)phenoxy]acetamide](/img/structure/B4581999.png)


![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4582025.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4582041.png)